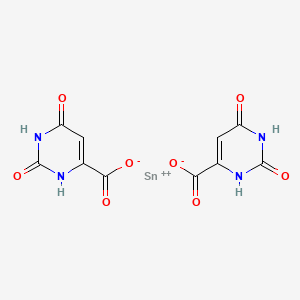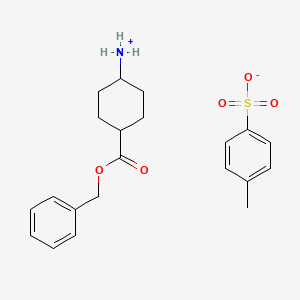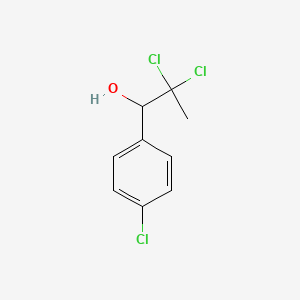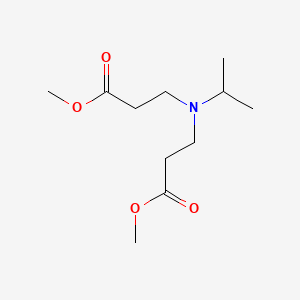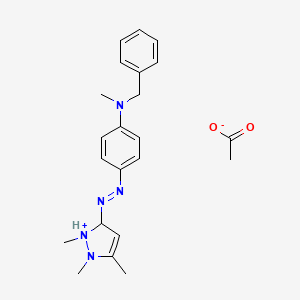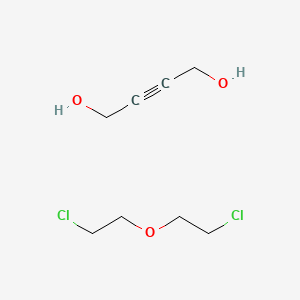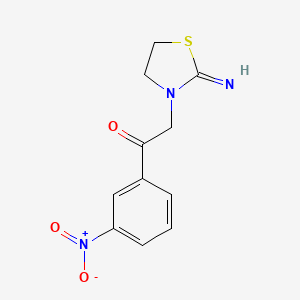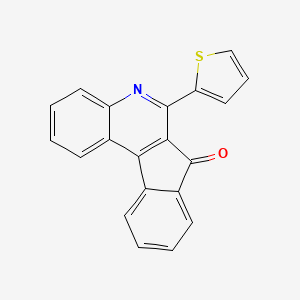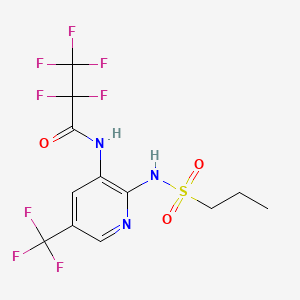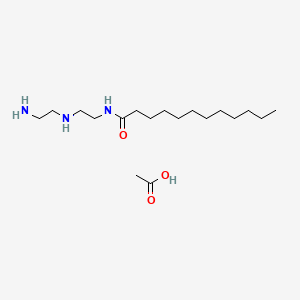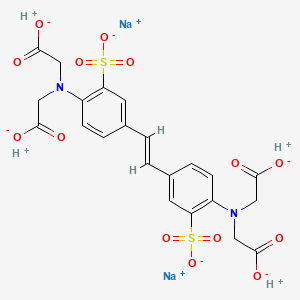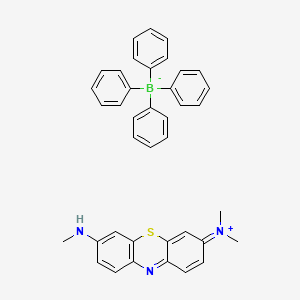
Tetraammonium hydrogen 2-phosphonobutane-1,2,4-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraammonium hydrogen 2-phosphonobutane-1,2,4-tricarboxylate is a chemical compound with the molecular formula C7H23N4O9P. It is a derivative of 2-phosphonobutane-1,2,4-tricarboxylic acid, which is known for its applications in various industrial processes. This compound is primarily used as a complexing agent, dispersant, and antiscalant in water treatment and other industrial applications .
Vorbereitungsmethoden
The synthesis of tetraammonium hydrogen 2-phosphonobutane-1,2,4-tricarboxylate typically involves the reaction of 2-phosphonobutane-1,2,4-tricarboxylic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the tetraammonium salt. The process can be summarized as follows:
Reactants: 2-phosphonobutane-1,2,4-tricarboxylic acid and ammonium hydroxide.
Reaction Conditions: The reaction is conducted in an aqueous medium at a controlled temperature and pH.
Product Isolation: The resulting this compound is isolated by crystallization or precipitation.
Analyse Chemischer Reaktionen
Tetraammonium hydrogen 2-phosphonobutane-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Complexation: It forms stable complexes with metal ions such as calcium, magnesium, zinc, aluminum, and iron.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common in its typical applications.
Substitution: It can participate in substitution reactions where the ammonium ions are replaced by other cations.
Wissenschaftliche Forschungsanwendungen
Tetraammonium hydrogen 2-phosphonobutane-1,2,4-tricarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a complexing agent in various chemical processes to prevent the precipitation of metal salts.
Biology: The compound is studied for its potential use in biological systems, particularly in the stabilization of enzymes and other proteins.
Wirkmechanismus
The mechanism of action of tetraammonium hydrogen 2-phosphonobutane-1,2,4-tricarboxylate involves its ability to form stable complexes with metal ions. This complexation prevents the precipitation of metal salts, thereby acting as an effective antiscalant and dispersant. The molecular targets include metal ions such as calcium, magnesium, zinc, aluminum, and iron. The pathways involved in its action are primarily related to the stabilization of these metal ions in solution .
Vergleich Mit ähnlichen Verbindungen
Tetraammonium hydrogen 2-phosphonobutane-1,2,4-tricarboxylate can be compared with other similar compounds such as:
2-Phosphonobutane-1,2,4-tricarboxylic acid: The parent compound, which also acts as a complexing agent and antiscalant.
Tetrasodium hydrogen 2-phosphonobutane-1,2,4-tricarboxylate: A similar compound with sodium ions instead of ammonium ions, used in similar applications.
Aminotris(methylenephosphonic acid): Another phosphonic acid derivative used as a scale inhibitor and complexing agent.
This compound is unique due to its specific ammonium ion composition, which provides distinct properties in terms of solubility and complexation behavior .
Eigenschaften
CAS-Nummer |
93803-05-5 |
|---|---|
Molekularformel |
C7H23N4O9P |
Molekulargewicht |
338.25 g/mol |
IUPAC-Name |
tetraazanium;2-(carboxymethyl)-2-phosphonatopentanedioate |
InChI |
InChI=1S/C7H11O9P.4H3N/c8-4(9)1-2-7(6(12)13,3-5(10)11)17(14,15)16;;;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16);4*1H3 |
InChI-Schlüssel |
OKYZCYSYTBASGO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(CC(=O)O)(C(=O)[O-])P(=O)([O-])[O-])C(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


